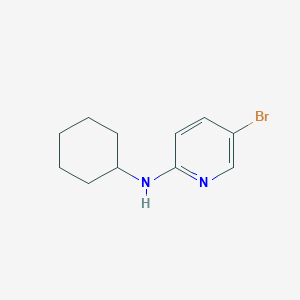
2-Cyclohexylamino-5-bromopyridine
Vue d'ensemble
Description
2-Cyclohexylamino-5-bromopyridine, also known as 5-bromo-N-cyclohexyl-2-pyridinamine, is a chemical compound with the molecular formula C11H15BrN2 . It has a molecular weight of 255.15 . This compound is used in the synthesis of amines and is a product of the reaction between 2-Amino-5-bromopyridine and cyclohexanamine .
Synthesis Analysis
The synthesis of 2-Cyclohexylamino-5-bromopyridine involves a clean, non-toxic, and green process. It is a reaction product of 2-Amino-5-bromopyridine and cyclohexanamine in the presence of a base . The yield of this reaction is high, at around 80% .Molecular Structure Analysis
The linear formula of 2-Cyclohexylamino-5-bromopyridine is C11H15BrN2 . The structure includes a pyridine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Applications De Recherche Scientifique
Electrocatalytic Synthesis
The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid was investigated, leading to the formation of 6-aminonicotinic acid. This method avoids the use of volatile and toxic solvents and catalysts, highlighting a novel procedure in the field of electrochemistry and green chemistry (Feng et al., 2010).
Synthesis of Bioactive Compounds
2-Aminopyridines, including derivatives like 2-cyclohexylamino-5-bromopyridine, form the core structure of many bioactive natural products and medicinally important compounds. The synthesis of these compounds is significant for the development of new pharmaceuticals and organic materials (Bolliger et al., 2011).
Building Blocks for Chelating Ligands
Amino-functionalized 2,2′-bipyridines, which can be derived from 2-cyclohexylamino-5-bromopyridine, are versatile building blocks for creating sophisticated chelating ligands. These compounds have applications in the synthesis of complex molecules used in various chemical and pharmaceutical processes (Hapke et al., 2007).
Catalytic Amination
Selective amination of polyhalopyridines, including 2-cyclohexylamino-5-bromopyridine, has been demonstrated using a palladium-xantphos complex. This process is crucial for the synthesis of aminopyridines, which are valuable intermediates in organic synthesis (Ji et al., 2003).
Copper-Catalyzed Amination
A copper-catalyzed amination reaction involving bromopyridine has been studied. This method offers an efficient way to convert halide compounds into amines, a transformation essential in pharmaceutical and material science (Lang et al., 2001).
Electrosynthesis in Organic Chemistry
Electrosynthesis involving 2-amino-5-bromopyridine has been explored as a means to produce 6-aminonicotinic acid. This research contributes to the development of environmentally friendly and efficient synthetic methods in organic chemistry (Gennaro et al., 2004).
Crystallography and Molecular Structure
The crystal structure of 2-amino-5-bromopyridinium hydrogen succinate, derived from 2-cyclohexylamino-5-bromopyridine, was studied. Such research aids in understanding the molecular and crystallographic properties of pyridine derivatives (Hemamalini & Fun, 2010).
Combinatorial Chemistry
The synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids, utilizing 2-aminopyridine derivatives in a one-pot reaction, is significant in combinatorial chemistry. This method facilitates the creation of novel compounds for medicinal and biological sciences (Marandi, 2018).
Pharmaceutical Intermediates
2-Amino-6-bromopyridine, a derivative of 2-cyclohexylamino-5-bromopyridine, is an important intermediate in pharmaceutical manufacturing. Its synthesis and application are crucial for the development of various drugs (Liang, 2010).
Safety and Hazards
The safety data sheet for 2-Cyclohexylamino-5-bromopyridine suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
5-bromo-N-cyclohexylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGJOCDSOQJOJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651979 | |
| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylamino-5-bromopyridine | |
CAS RN |
942050-72-8 | |
| Record name | 5-Bromo-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-3-[(4-fluorobenzyl)oxy]pyridine](/img/structure/B1460814.png)
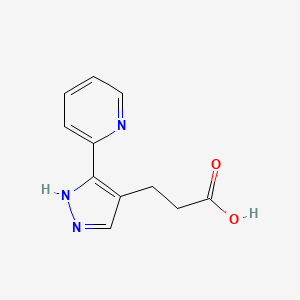

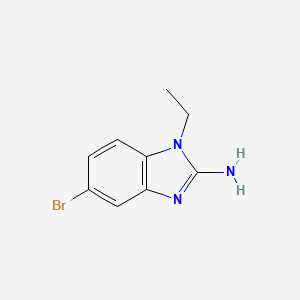

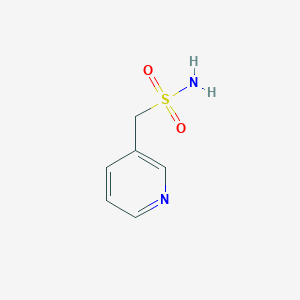

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1460825.png)
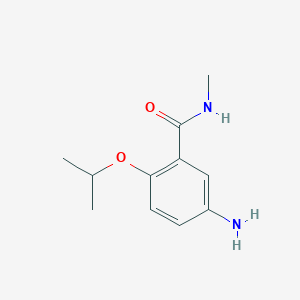
![1-(Chloroacetyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B1460827.png)


![Methyl 3-amino-5-bromo-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1460835.png)
